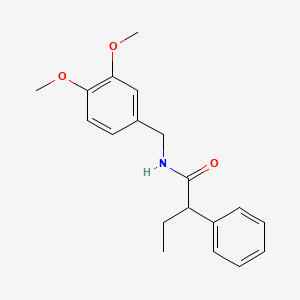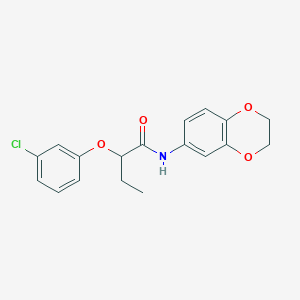![molecular formula C14H19FN2O3S B4431306 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4431306.png)
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Descripción general
Descripción
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound with a molecular formula of C16H17FN2O2S. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, making it a unique and versatile molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the attachment of the fluorophenyl and sulfonyl groups. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Aplicaciones Científicas De Investigación
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool for studying biological processes, particularly those involving the piperazine ring and sulfonyl group interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The piperazine ring provides structural rigidity and enhances the compound’s ability to interact with its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-((4-FLUOROPHENYL)SULFONYL)-4-PHENYLPIPERAZINE: This compound shares the fluorophenyl and sulfonyl groups but differs in the substitution pattern on the piperazine ring.
1-Bis(4-fluorophenyl)methyl piperazine: Similar in having the fluorophenyl groups, but with a different core structure.
1-(p-Fluorophenyl)piperazine: Contains the fluorophenyl group but lacks the sulfonyl group, leading to different reactivity and applications.
Uniqueness
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both the fluorophenyl and sulfonyl groups, along with the piperazine ring, allows for versatile applications and interactions that are not possible with simpler analogues.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-11(2)14(18)16-7-9-17(10-8-16)21(19,20)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNIDFYHVVUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


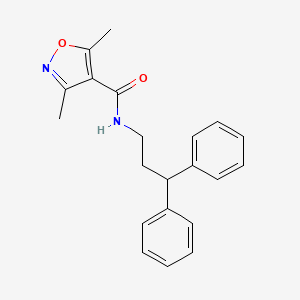
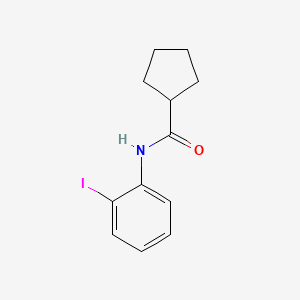
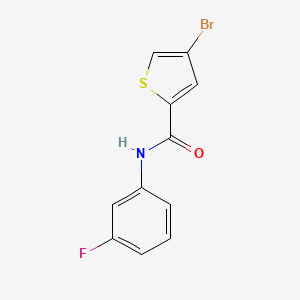
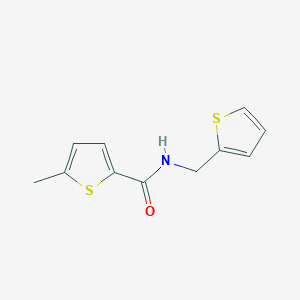
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)
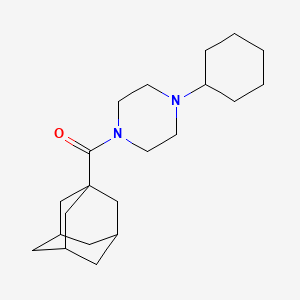
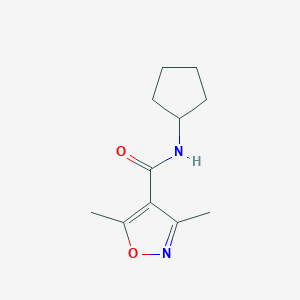
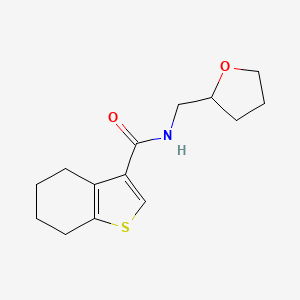
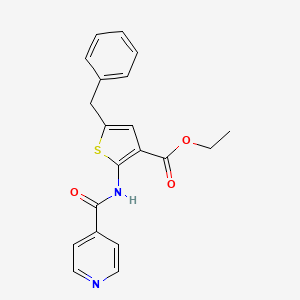
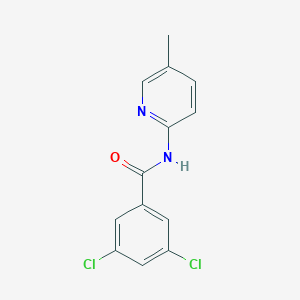
![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
